molecular formula C13H27ClN2O2 B1529149 [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride CAS No. 1965309-44-7

[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride

Cat. No.: B1529149
CAS No.: 1965309-44-7
M. Wt: 278.82 g/mol
InChI Key: XCUNJKNMDHULCK-UHFFFAOYSA-N
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Description

[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a cyclohexyl ring, an amino-ethyl group, and a carbamic acid ester. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride typically involves multiple steps. One common method starts with the cyclohexyl ring, which is functionalized to introduce the amino-ethyl group. This is followed by the formation of the carbamic acid ester. The final step involves the conversion to the hydrochloride salt to improve solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino-ethyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The ester and amino groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its solubility in water makes it suitable for various biochemical assays and experiments.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid methyl ester hydrochloride
  • [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid ethyl ester hydrochloride

Uniqueness

Compared to similar compounds, [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride offers enhanced solubility and stability due to the tert-butyl ester group. This makes it more suitable for applications requiring aqueous solubility and prolonged shelf life.

Properties

IUPAC Name

tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUNJKNMDHULCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-44-7
Record name Carbamic acid, N-[4-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride
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[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride
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[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride
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[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride
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[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride

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